

(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(<i>R</i>)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
Cat. No.:	B152381

[Get Quote](#)

In-Depth Technical Guide on (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its rigid, chiral scaffold makes it a valuable building block and an effective organocatalyst for various asymmetric transformations. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and data relevant to research and development.

Chemical and Physical Properties

(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a key chiral building block, possesses the following identifiers and properties.

Property	Value
CAS Number	1187931-23-2 [1]
Molecular Formula	C13H18N2O2 [2]
Molecular Weight	234.29 g/mol [2]
Appearance	Not explicitly stated, but related compounds are described as liquids or white powders.
Solubility	Soluble in organic solvents such as ethanol, methanol, and dichloromethane. [3]
Storage	Store at 2-8°C in a dry, sealed container. [3]

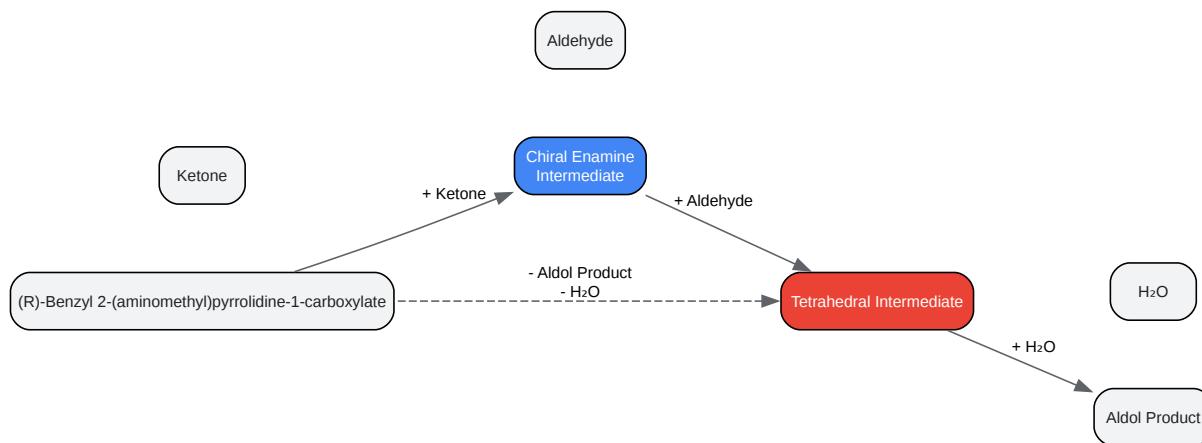
Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate** is not readily available in public literature, a general route of synthesis can be inferred from patents and related literature concerning pyrrolidine derivatives. Commercial suppliers offer to provide a detailed Route of Synthesis (ROS) upon request.[\[1\]](#) The synthesis generally involves the protection of a chiral pyrrolidine precursor, followed by functional group manipulations to introduce the aminomethyl and benzyl carboxylate moieties.

Characterization Data:

Spectroscopic data is crucial for the verification of the compound's identity and purity. While comprehensive spectral data is not publicly available, researchers can obtain a Certificate of Analysis (COA) from commercial suppliers which would include detailed NMR, IR, and MS data.[\[1\]](#) Publicly available computed properties can be found on databases such as PubChem.[\[2\]](#)

Spectroscopic Data	Expected Features
¹ H NMR	Signals corresponding to the benzyl group protons, pyrrolidine ring protons, and the aminomethyl protons.
¹³ C NMR	Resonances for the carbonyl carbon of the carbamate, aromatic carbons of the benzyl group, and the aliphatic carbons of the pyrrolidine ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound.
IR Spectroscopy	Characteristic absorption bands for the N-H stretch of the amine, C=O stretch of the carbamate, and C-N stretching vibrations.


Applications in Asymmetric Catalysis

(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is primarily utilized as an organocatalyst in asymmetric synthesis, particularly in reactions that benefit from the presence of a chiral secondary amine.^[1] Its structure is analogous to other well-established proline-derived organocatalysts.

Asymmetric Aldol Reaction

One of the key applications of proline-derived catalysts is in the asymmetric aldol reaction. The catalytic cycle, which can be adapted for **(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate**, involves the formation of a chiral enamine intermediate.

Catalytic Cycle of the Asymmetric Aldol Reaction:

[Click to download full resolution via product page](#)

Figure 1: Proposed catalytic cycle for the asymmetric aldol reaction.

Experimental Protocol for a Representative Asymmetric Aldol Reaction:

The following is a generalized protocol based on similar proline-derived catalysts.^[4]

- To a solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in an appropriate solvent (e.g., chloroform, 5.0 mL), add **(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate** (0.1 mmol, 10 mol%).
- Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.
- Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Role as a Chiral Building Block in Drug Development

The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds, including numerous approved drugs.^[5] **(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate** serves as a valuable chiral precursor for the synthesis of complex pharmaceutical ingredients. Its pre-defined stereochemistry is crucial for the therapeutic efficacy and selectivity of the final drug substance.

Workflow for Chiral Drug Synthesis:

The general workflow for utilizing this compound in drug synthesis involves its incorporation into a larger molecule through standard organic transformations, such as amide bond formation or nucleophilic substitution, followed by deprotection and further functionalization.

[Click to download full resolution via product page](#)

Figure 2: General workflow for drug synthesis.

The pyrrolidine moiety is found in several antiviral drugs, particularly those used for the treatment of hepatitis C.^[5] While direct examples of the use of **(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate** in the synthesis of specific approved drugs are not prevalent in the public domain, its structural features make it a highly relevant intermediate for the development of new chemical entities targeting a variety of diseases.

Safety Information

As with any chemical reagent, proper safety precautions should be taken when handling **(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate**. It is advisable to consult the Material Safety Data Sheet (MSDS) provided by the supplier for detailed information on handling, storage, and disposal.^[1] General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact.

Conclusion

(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a versatile and valuable chiral compound for researchers and professionals in organic synthesis and drug development. Its utility as an organocatalyst in asymmetric reactions and as a key building block for complex molecules underscores its importance. While detailed, publicly available experimental data is somewhat limited, this guide provides a solid foundation of its properties, applications, and general experimental considerations based on analogous systems. For specific and in-depth experimental protocols and quantitative data, direct consultation of supplier-provided documentation and the scientific literature on related compounds is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biosyncce.com [biosyncce.com]
- 2. Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | C13H18N2O2 | CID 4712622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosyncce.com [biosyncce.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [(r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152381#r-benzyl-2-aminomethyl-pyrrolidine-1-carboxylate-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com